molecular formula C19H34O3SSn B15093260 Tributylstannyl 4-methylbenzenesulfonate CAS No. 4756-52-9

Tributylstannyl 4-methylbenzenesulfonate

Katalognummer: B15093260
CAS-Nummer: 4756-52-9
Molekulargewicht: 461.2 g/mol
InChI-Schlüssel: YIJDXAZCJBCTKI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributylstannyl 4-methylbenzenesulfonate is an organotin compound with the molecular formula C19H34O3SSn. It is a derivative of tributyltin, which is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tributylstannyl 4-methylbenzenesulfonate typically involves the reaction of tributyltin hydride with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Bu3SnH+TsClBu3SnOTs+HCl\text{Bu}_3\text{SnH} + \text{TsCl} \rightarrow \text{Bu}_3\text{SnOTs} + \text{HCl} Bu3​SnH+TsCl→Bu3​SnOTs+HCl

where Bu represents the butyl group and Ts represents the tosyl group (4-methylbenzenesulfonyl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tributylstannyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted organotin compounds, while oxidation reactions can produce tin oxides .

Wissenschaftliche Forschungsanwendungen

Tributylstannyl 4-methylbenzenesulfonate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tributylstannyl 4-methylbenzenesulfonate involves its ability to form stable complexes with various substrates. The tin center can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tributylstannyl 4-methylbenzenesulfonate include:

Uniqueness

This compound is unique due to its combination of the tributyltin moiety with the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Eigenschaften

CAS-Nummer

4756-52-9

Molekularformel

C19H34O3SSn

Molekulargewicht

461.2 g/mol

IUPAC-Name

tributylstannyl 4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.3C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-4-2;/h2-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

YIJDXAZCJBCTKI-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.